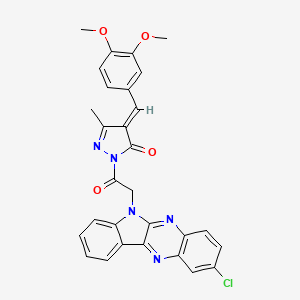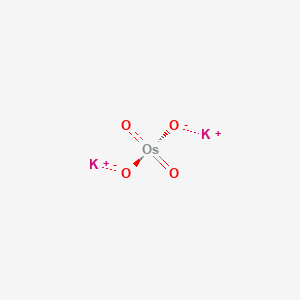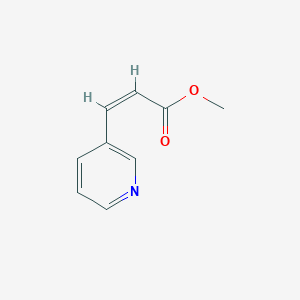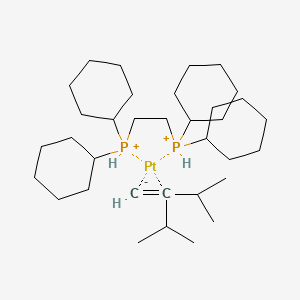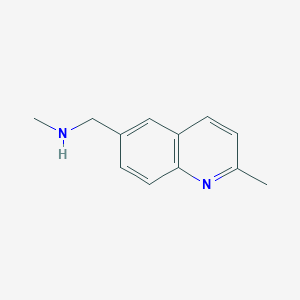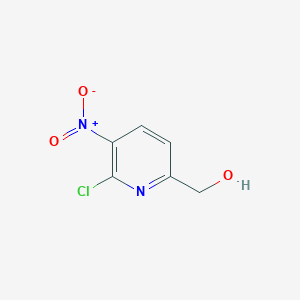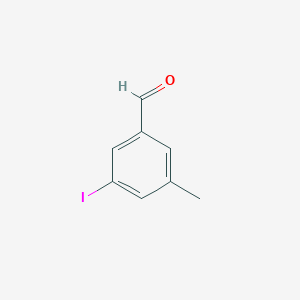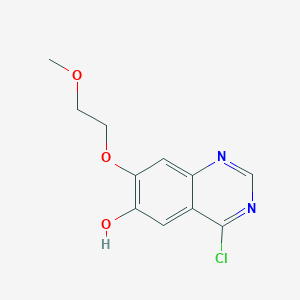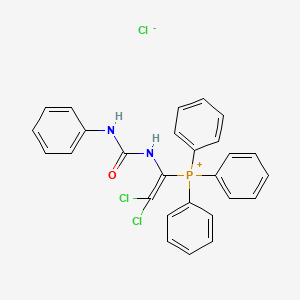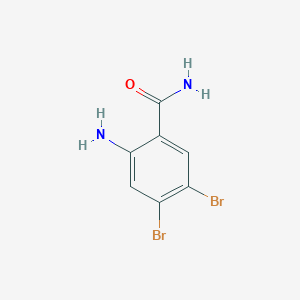
2-Amino-4,5-dibromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,5-dibromobenzamide is a halogenated benzamide derivative. Benzamides are known for their biological relevance and their ability to form hydrogen bonds, which play a crucial role in the spatial structure of proteins, nucleic acids, and biological membranes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-4,5-dibromobenzamide involves the direct bromination of 2-aminobenzamide using N-bromosuccinimide in a chloroform-carbon tetrachloride mixture at room temperature for 3 hours . This method yields the desired compound with high purity and efficiency.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar bromination techniques. The use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact. The process typically involves the use of large reactors and continuous monitoring to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4,5-dibromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imine derivatives.
Common Reagents and Conditions
N-Bromosuccinimide: Used for bromination reactions.
Chloroform-Carbon Tetrachloride Mixture: Solvent for bromination.
Boric Acid: Catalyst for condensation reactions.
Major Products Formed
Substituted Benzamides: Formed through nucleophilic substitution.
Imine Derivatives: Formed through condensation reactions with aldehydes or ketones.
Aplicaciones Científicas De Investigación
2-Amino-4,5-dibromobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4,5-dibromobenzamide involves its interaction with specific molecular targets. For example, as a Factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation . The presence of bromine atoms enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromobenzamide: Another halogenated benzamide with similar properties but only one bromine atom.
2-Aminobenzamide: The parent compound without any halogenation.
Uniqueness
2-Amino-4,5-dibromobenzamide is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and potential applications compared to its mono-brominated or non-halogenated counterparts. The dual bromination also provides additional sites for further functionalization, making it a versatile compound for various chemical and biological studies.
Propiedades
Fórmula molecular |
C7H6Br2N2O |
|---|---|
Peso molecular |
293.94 g/mol |
Nombre IUPAC |
2-amino-4,5-dibromobenzamide |
InChI |
InChI=1S/C7H6Br2N2O/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H2,11,12) |
Clave InChI |
PKSSLXULVILJFO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)Br)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


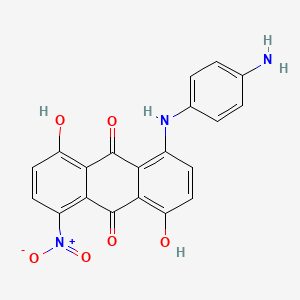
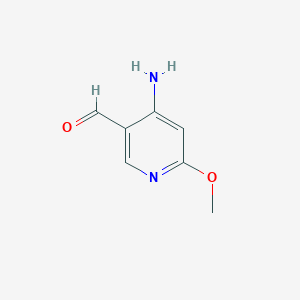
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
